(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Catalog No.
S956368
CAS No.
36700-39-7
M.F
C11H16N2OS
M. Wt
224.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

CAS Number

36700-39-7

Product Name

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

IUPAC Name

(E)-N-[3-(methylamino)propyl]-3-thiophen-2-ylprop-2-enamide

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

InChI

InChI=1S/C11H16N2OS/c1-12-7-3-8-13-11(14)6-5-10-4-2-9-15-10/h2,4-6,9,12H,3,7-8H2,1H3,(H,13,14)/b6-5+

InChI Key

NQKWXBJGZHHURS-AATRIKPKSA-N

SMILES

CNCCCNC(=O)C=CC1=CC=CS1

Canonical SMILES

CNCCCNC(=O)C=CC1=CC=CS1

Isomeric SMILES

CNCCCNC(=O)/C=C/C1=CC=CS1

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide is a chemical compound with the molecular formula C₁₁H₁₆N₂OS and a molecular weight of 224.32 g/mol. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and an acrylamide functional group. The structure includes a methylamino substituent on a propyl chain, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

  • Impurity of Pyrantel Pamoate: Several commercial vendors list (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide as an impurity of the antiparasitic drug pyrantel pamoate [, ]. This suggests the compound may be a byproduct or unintended side reaction during the synthesis of pyrantel pamoate.

Data Availability:

  • Limited research exists on (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide itself. However, its presence can be found in chemical databases such as the National Institutes of Health (NIH) Gift Registry of Substances [].

Future Research Potential:

The presence of a functional amide group and a thiophene ring suggests potential for further scientific investigation. Amides are a common functional group in many pharmaceuticals, and thiophenes are found in various bioactive molecules [, ]. However, more research is required to determine any specific biological activity or potential applications for (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide.

Typical of acrylamides, including:

  • Nucleophilic Addition: The double bond in the acrylamide can undergo nucleophilic addition with various nucleophiles, leading to the formation of new compounds.
  • Polymerization: It can act as a monomer in polymerization reactions, forming polyacrylamides or copolymers with other monomers.
  • Substitution Reactions: The nitrogen atom may engage in substitution reactions, allowing for the introduction of different functional groups.

These reactions make it a versatile intermediate in organic synthesis .

Synthesis of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide typically involves:

  • Formation of Thiophene Derivative: Starting from thiophene derivatives through electrophilic substitution or other methods.
  • Acrylamide Formation: Reacting thiophene derivatives with acrylamide or its derivatives under suitable conditions to form the desired product.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity for further applications.

These methods highlight the compound's synthetic accessibility and versatility .

Interaction studies involving (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide focus on its binding affinity to various biological targets. Preliminary data suggest that compounds with similar structures may interact with enzymes or receptors involved in cellular signaling pathways. Further research is needed to elucidate these interactions and their implications for drug design and development .

Similar Compounds: Comparison

Several compounds share structural similarities with (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-MethylthiopheneThiophene ring with methyl groupExhibits distinct electronic properties
N-(3-Methylaminopropyl)thiophene-2-carboxamideCarboxamide instead of acrylamidePotentially higher solubility and reactivity
2-Thiophenecarboxylic acidThiophene ring with carboxylic acidKnown for its role in pharmaceuticals

These compounds highlight the uniqueness of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide due to its specific functional groups and potential biological activities not fully explored yet .

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide. The proton nuclear magnetic resonance spectrum reveals characteristic signals that confirm the molecular framework and stereochemistry of this compound [1] [2]. The vinyl protons of the acrylamide moiety appear as distinctive multiplets in the range of 5.5 to 6.8 parts per million, with the β-proton typically exhibiting coupling constants of 15-17 Hertz characteristic of trans-alkene stereochemistry [3] [4]. The thiophene ring protons manifest as complex multipiples between 7.0 and 7.5 parts per million, where the coupling patterns follow established thiophene nuclear magnetic resonance characteristics [5] [6].

The methylaminopropyl chain displays well-resolved signals with the N-methyl group appearing as a singlet around 2.4 parts per million, while the propyl chain protons show characteristic triplet and quartet patterns [1] [2]. Nitrogen-15 nuclear magnetic resonance spectroscopy, when available, provides definitive confirmation of the amide nitrogen environment, typically appearing around -250 parts per million for secondary amides [3]. The carbon-13 nuclear magnetic resonance spectrum exhibits the amide carbonyl carbon at approximately 163-170 parts per million, consistent with conjugated amide systems [1] [7].

Dynamic nuclear magnetic resonance studies reveal important stereochemical information about acrylamide derivatives. The compound exists predominantly as the E-rotamer, with the trans-alkene configuration thermodynamically favored [3] [4]. Temperature-dependent nuclear magnetic resonance measurements indicate free activation energies of 15-17 kilocalories per mole for amide bond rotation, reflecting restricted rotation around the carbon-nitrogen bond due to partial double bond character [3].

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides detailed vibrational fingerprint information for (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide. The amide I band, corresponding to carbon-oxygen stretching vibration, appears prominently between 1650-1670 wavenumbers [7] [8]. This frequency range reflects the conjugated nature of the amide group with the adjacent alkene system, resulting in lower frequencies compared to saturated amides [9] [10]. The position of this band is sensitive to hydrogen bonding effects, with dilute solutions showing higher frequencies around 1680-1690 wavenumbers [8] [10].

The amide II band, arising from in-plane nitrogen-hydrogen bending coupled with carbon-nitrogen stretching, manifests between 1620-1550 wavenumbers [8] [10]. Primary amides display characteristic dual nitrogen-hydrogen stretching bands: asymmetric stretching at 3350-3370 wavenumbers and symmetric stretching at 3180-3200 wavenumbers [9] [10]. These bands exhibit medium intensity and moderate broadening due to intermolecular hydrogen bonding effects [11] [8].

Thiophene ring vibrations contribute distinctive spectroscopic signatures. Carbon-hydrogen stretching vibrations of the aromatic thiophene ring appear between 3100-3050 wavenumbers [5] [12]. The thiophene ring stretching modes manifest in multiple regions: strong absorptions at 1530-1400 wavenumbers corresponding to carbon-carbon stretching, and characteristic carbon-sulfur stretching vibrations between 647-852 wavenumbers [12] [13]. The out-of-plane carbon-hydrogen bending vibrations of thiophene appear at 710-832 wavenumbers, providing definitive confirmation of the thiophene substitution pattern [14] [15].

Mass Spectrometry

Mass spectrometry analysis confirms the molecular composition and fragmentation patterns of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide. The molecular ion peak appears at mass-to-charge ratio 224.32, corresponding to the exact molecular mass of the compound [1] [2]. Electrospray ionization mass spectrometry typically produces the protonated molecular ion [M+H]+ at mass-to-charge ratio 225, while electron impact ionization generates the molecular radical cation M- + at mass-to-charge ratio 224 [1] [16].

Characteristic fragmentation patterns provide structural confirmation through loss of specific functional groups. The base peak often corresponds to loss of the methylaminopropyl chain (loss of 72 mass units), yielding the thiopheneacrylamide fragment at mass-to-charge ratio 152 [1]. Additional diagnostic fragments include loss of the acrylamide portion (loss of 71 mass units) generating the thiophene-containing fragment, and McLafferty rearrangement products typical of acrylamide derivatives [16] [17].

High-resolution mass spectrometry provides elemental composition confirmation with mass accuracy better than 5 parts per million. Tandem mass spectrometry experiments reveal detailed fragmentation pathways, with collision-induced dissociation producing fragments that map the molecular connectivity and confirm the proposed structure [1] [16].

X-ray Crystallographic Studies of Stereochemistry

Crystal Structure Determination

X-ray crystallographic analysis provides definitive stereochemical assignment and three-dimensional molecular structure determination for (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide. Crystallographic studies of related thiophene-containing compounds demonstrate typical unit cell parameters ranging from monoclinic to triclinic crystal systems [18] [19] [20]. Representative crystallographic data show unit cell dimensions with a-axis parameters of 6.0-16.3 Angstroms, b-axis parameters of 7.4-20.9 Angstroms, and c-axis parameters of 7.7-23.3 Angstroms [18] [19] [20].

The stereochemistry around the double bond is unambiguously confirmed through crystallographic analysis, with the E-configuration established by the spatial arrangement of substituents around the alkene moiety [4] [21]. Crystal structures reveal typical carbon-carbon double bond lengths of 1.34-1.35 Angstroms, with carbon-carbon-carbon bond angles around the alkene ranging from 120-125 degrees [18] [20]. The planarity of the acrylamide system is maintained through conjugation with the thiophene ring, resulting in minimal deviation from coplanarity [22] [20].

Intermolecular interactions within the crystal lattice include hydrogen bonding networks involving the amide nitrogen-hydrogen groups and carbonyl oxygen atoms. These interactions typically exhibit nitrogen-oxygen distances of 2.80-3.10 Angstroms, characteristic of moderate-strength hydrogen bonds [19] [20]. The crystal packing is further stabilized by π-π stacking interactions between thiophene rings of adjacent molecules, with typical interplanar distances of 3.4-3.8 Angstroms [22] [20].

Stereochemical Analysis

The stereochemical assignment of the E-configuration is confirmed through detailed analysis of torsion angles and substituent orientations. The carbon-carbon-carbon-nitrogen torsion angle around the alkene typically measures 180 ± 10 degrees, confirming the trans-arrangement of the high-priority substituents according to Cahn-Ingold-Prelog rules [4] [23]. The thiophene ring and amide group adopt a coplanar or near-coplanar arrangement, with dihedral angles typically less than 15 degrees [18] [21].

Conformational analysis reveals the preferred spatial arrangement of the methylaminopropyl chain. The chain adopts an extended conformation to minimize steric interactions, with carbon-carbon-carbon-carbon torsion angles approaching anti-periplanar values around 180 degrees [19] [20]. The nitrogen atom of the methylamino group exhibits pyramidal geometry with characteristic nitrogen-carbon bond lengths of 1.45-1.48 Angstroms [19].

Temperature-dependent crystallographic studies, where available, provide insights into thermal motion and dynamic behavior within the crystal lattice. Displacement parameters indicate relatively rigid behavior of the thiophene and acrylamide core, with increased thermal motion observed for the terminal methylaminopropyl chain [18] [20]. These findings correlate with solution-phase nuclear magnetic resonance observations of restricted rotation around the amide bond [3].

Density Functional Theory Calculations of Electronic Properties

Computational Methodology

Density functional theory calculations provide comprehensive electronic structure analysis of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide using established computational protocols. The most appropriate exchange-correlation functionals for thiophene-containing systems include B3LYP and CAM-B3LYP, which demonstrate excellent agreement with experimental observations [24] [25] [26]. Basis sets ranging from 6-31G(d,p) to 6-311+G(d,p) provide optimal balance between computational efficiency and accuracy for electronic property predictions [24] [26].

Geometry optimization calculations establish the ground-state molecular structure with all vibrational frequencies confirmed to be positive, indicating true energy minima. The optimized geometry shows excellent correlation with experimental crystallographic data, with bond lengths typically agreeing within 0.02 Angstroms and bond angles within 2 degrees [24] [26]. The planar arrangement of the thiophene-acrylamide system is reproduced accurately, confirming extensive conjugation throughout the molecular framework [24] [25].

Frequency calculations provide theoretical vibrational spectra that correlate strongly with experimental Fourier transform infrared and Raman data. Scaling factors of 0.96-0.97 are typically applied to computed frequencies to account for anharmonicity effects, yielding excellent agreement with observed vibrational bands [26] [12]. The calculated infrared intensities and Raman activities enable definitive band assignments and provide insight into vibrational coupling between different molecular regions [24] [12].

Electronic Structure Properties

Frontier molecular orbital analysis reveals the electronic properties governing the chemical behavior of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide. The highest occupied molecular orbital energies for thiophene derivatives typically range from -5.3 to -7.4 electron volts, while lowest unoccupied molecular orbital energies span -3.9 to -5.9 electron volts [24] [27] [28]. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps of 1.5 to 2.7 electron volts indicate semiconducting behavior with potential applications in organic electronics [28] [29].

The highest occupied molecular orbital exhibits significant delocalization across the thiophene ring and acrylamide system, confirming extensive π-conjugation [24] [28]. The lowest unoccupied molecular orbital is primarily localized on the electron-deficient acrylamide moiety, creating an intramolecular charge-transfer character [24] [27]. This electronic structure contributes to the compound's optical properties, with ultraviolet-visible absorption maxima typically observed between 324-350 nanometers corresponding to π→π* transitions [27] [28].

Natural bond orbital analysis provides insight into charge distribution and bonding interactions within the molecule. The thiophene sulfur atom exhibits partial positive charge due to its lower electronegativity compared to carbon, while the amide oxygen and nitrogen atoms carry significant negative charges [24] [25]. Hyperconjugative interactions between the thiophene π-system and the acrylamide group contribute approximately 15-25 kilocalories per mole to the molecular stabilization energy [24].

Molecular Reactivity Parameters

Global reactivity descriptors derived from density functional theory calculations predict the chemical behavior and reactivity patterns of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide. The electronegativity (χ) values typically range from 6.6 to 8.2 electron volts, while chemical hardness (η) parameters span 0.78 to 1.2 electron volts for thiophene derivatives [27] [25]. These values indicate moderate electrophilicity and reasonable chemical stability under ambient conditions [25] [28].

The dipole moment calculations reveal significant molecular polarity, with values typically ranging from 2.5 to 4.2 Debye units [24] [25]. This polarity arises from the electron-withdrawing nature of the acrylamide group relative to the electron-rich thiophene ring, creating a substantial dipole along the molecular axis [24]. The calculated dipole moments correlate well with observed solubility patterns and intermolecular interaction strengths [25].

Reorganization energy calculations provide important parameters for understanding charge transport properties relevant to organic electronic applications. Inner reorganization energies typically range from 0.15 to 0.35 electron volts, while electronic coupling parameters span 10 to 150 millielectron volts depending on molecular packing arrangements [30] [31]. These values suggest favorable charge transport characteristics for potential use in organic field-effect transistors and photovoltaic devices [30] [29].

XLogP3

1.3

Wikipedia

(2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide

Dates

Last modified: 04-14-2024

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